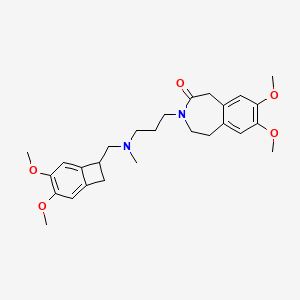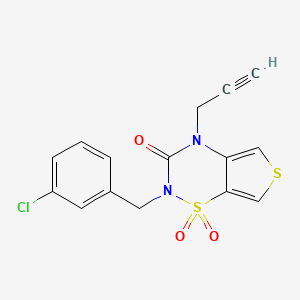
N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N'-methylurea hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzofuran ring substituted with dimethoxy and dimethylamino groups, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of dimethoxy and dimethylamino groups through specific reactions. The final step involves the formation of the urea derivative and its hydration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The dimethoxy and dimethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dimethoxy-6-(2-dimethylamino-ethoxy)-5-(p-isopropoxycinnamoyl)-benzofuran maleate
- 4,7-Dimethoxy-6-[2-(dimethylamino)ethoxy]-α-[2-(2-hydroxyphenyl)ethyl]-5-benzofuranmethanol
Uniqueness
N-(4,7-Dimethoxy-6-(2-(dimethylamino)propoxy)-5-benzofuranyl)-N’-methylurea hydrate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102433-24-9 |
|---|---|
Molekularformel |
C17H27N3O6 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1-[6-[2-(dimethylamino)propoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea;hydrate |
InChI |
InChI=1S/C17H25N3O5.H2O/c1-10(20(3)4)9-25-15-12(19-17(21)18-2)13(22-5)11-7-8-24-14(11)16(15)23-6;/h7-8,10H,9H2,1-6H3,(H2,18,19,21);1H2 |
InChI-Schlüssel |
MLRRKVRGOSJVAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N(C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


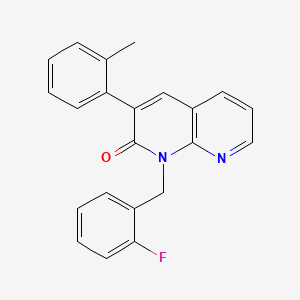
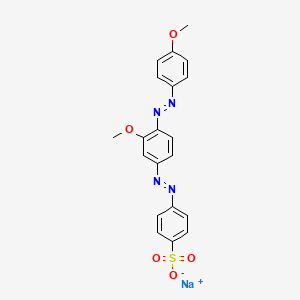

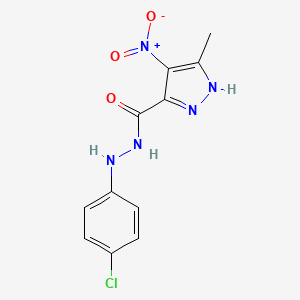

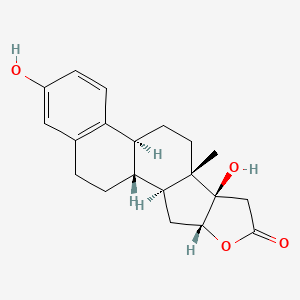
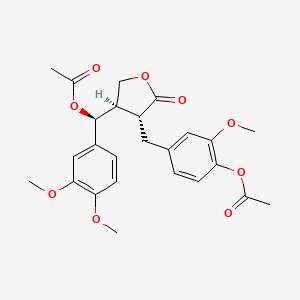
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

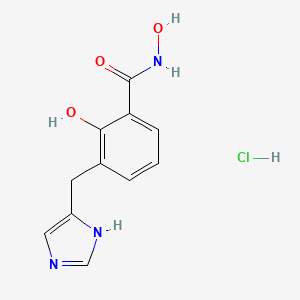
![[3H]methoxy-PEPy](/img/structure/B15191061.png)

